molecular formula C13H15NO3 B3124008 methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate CAS No. 314284-83-8

methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate

Cat. No.: B3124008
CAS No.: 314284-83-8
M. Wt: 233.26 g/mol
InChI Key: AYMVNVWATJUROX-UHFFFAOYSA-N
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Description

The compound “methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate” is a derivative of indole, which is a heterocyclic compound. Indole derivatives are known to have diverse pharmacological activities .

Scientific Research Applications

Indole Synthesis

Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate is related to the broader chemical category of indole derivatives, which are pivotal in organic synthesis. The synthesis of indoles, including compounds like this compound, has been a significant area of interest due to the indole ring's prevalence in natural alkaloids and pharmaceutical compounds. A comprehensive classification of indole synthesis methods provides insight into the diverse strategies employed in constructing the indole nucleus. This classification is instrumental in guiding the development of new synthetic routes and understanding existing ones, highlighting the chemical versatility and importance of indole derivatives in medicinal chemistry and drug discovery (Taber & Tirunahari, 2011).

Fluorescent Chemosensors

Research into 4-methyl-2,6-diformylphenol (DFP) derivatives, closely related to this compound, has uncovered their potential as fluorescent chemosensors. These compounds can detect various analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. This capability underscores the importance of such derivatives in developing novel detection methods for environmental monitoring, clinical diagnostics, and chemical sensing applications (Roy, 2021).

Mechanism of Action

Target of Action

“Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.

Future Directions

Indole derivatives are a promising area of research in drug discovery due to their diverse pharmacological activities . Future research could involve synthesizing and testing various indole derivatives, including “methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate”, for potential therapeutic applications.

Properties

IUPAC Name

methyl 4-(2,3-dihydroindol-1-yl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)7-6-12(15)14-9-8-10-4-2-3-5-11(10)14/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMVNVWATJUROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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